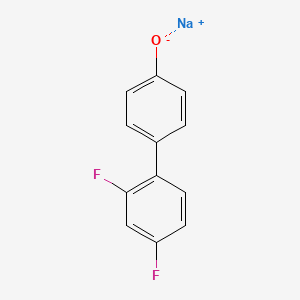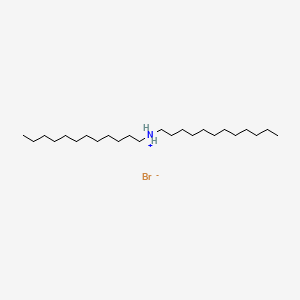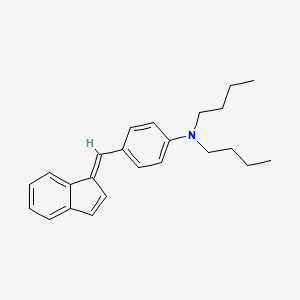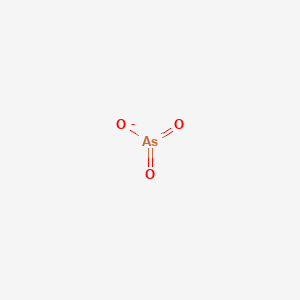
4-Methyldecan-1-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyldecan-1-al, also known as 4-methyldecanal, is an organic compound with the molecular formula C11H22O. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a decane chain with a methyl group at the fourth position. This compound is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyldecan-1-al can be synthesized through several methods. One common approach involves the oxidation of 4-methyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 4-methyloctene. This process involves the addition of a formyl group to the double bond of 4-methyloctene using a catalyst such as rhodium or cobalt complexes under high pressure and temperature. The resulting aldehyde is then purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyldecan-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methyldecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: It can be reduced to 4-methyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Condensation: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: 4-Methyldecanoic acid.
Reduction: 4-Methyldecanol.
Condensation: β-Hydroxy aldehydes or ketones.
Aplicaciones Científicas De Investigación
4-Methyldecan-1-al has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to the olfactory system due to its distinct odor.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anti-inflammatory properties.
Industry: It is used in the fragrance industry to create perfumes and scented products.
Mecanismo De Acción
The mechanism of action of 4-Methyldecan-1-al involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, aldehydes can form Schiff bases with amino groups in proteins, leading to various biological effects. The compound can also undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Decanal: An aldehyde with a similar structure but without the methyl group at the fourth position.
4-Methylnonanal: An aldehyde with a shorter carbon chain.
4-Methyldodecanal: An aldehyde with a longer carbon chain.
Uniqueness
4-Methyldecan-1-al is unique due to the presence of the methyl group at the fourth position, which influences its chemical reactivity and physical properties. This structural feature can affect its boiling point, solubility, and interaction with other molecules, making it distinct from other aldehydes with similar carbon chain lengths.
Propiedades
Número CAS |
80699-63-4 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
4-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h10-11H,3-9H2,1-2H3 |
Clave InChI |
UASJZAYRKLUVLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
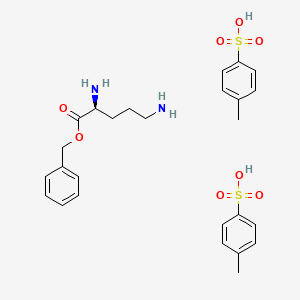
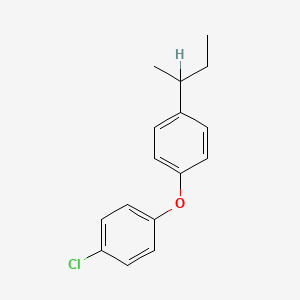


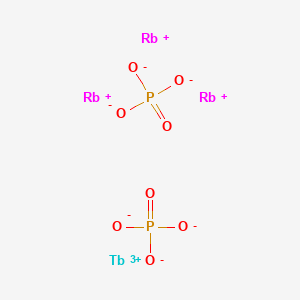
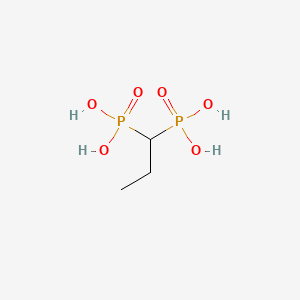
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
